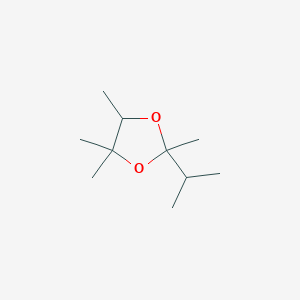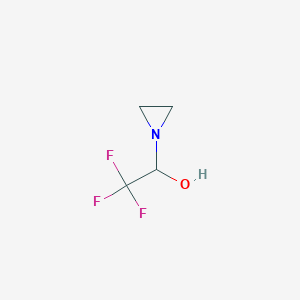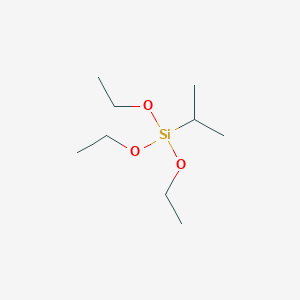
Triethoxy(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(propan-2-yl)silane is an organosilicon compound with the molecular formula C9H20O3Si. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(propan-2-yl)silane can be synthesized through the hydrosilylation of allyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:
CH2=CHCH2OH+HSi(OEt)3→CH3CH2CH2Si(OEt)3
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(propan-2-yl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Oxidation: Under oxidative conditions, the compound can be converted to silanols and siloxanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, typically under mild temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Oxidation: Silanols and siloxanes.
Applications De Recherche Scientifique
Triethoxy(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the production of composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization and in the preparation of biocompatible coatings.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable bonds with biological tissues.
Industry: Applied in the production of adhesives, sealants, and coatings, as well as in the modification of surfaces to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of triethoxy(propan-2-yl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic surfaces, enhancing adhesion and durability. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form stable siloxane bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethoxy(ethyl)silane
- Triethoxy(methyl)silane
- Triethoxy(vinyl)silane
Uniqueness
Triethoxy(propan-2-yl)silane is unique due to its specific alkyl group, which provides distinct properties such as increased hydrophobicity and flexibility compared to other triethoxysilanes. This makes it particularly useful in applications where enhanced water resistance and mechanical flexibility are required.
Conclusion
This compound is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form strong bonds with various surfaces makes it a valuable component in the production of adhesives, coatings, and sealants. The compound’s unique properties, derived from its specific alkyl group, further enhance its utility in specialized applications.
Propriétés
Numéro CAS |
17877-40-6 |
|---|---|
Formule moléculaire |
C9H22O3Si |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
triethoxy(propan-2-yl)silane |
InChI |
InChI=1S/C9H22O3Si/c1-6-10-13(9(4)5,11-7-2)12-8-3/h9H,6-8H2,1-5H3 |
Clé InChI |
BJDLPDPRMYAOCM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
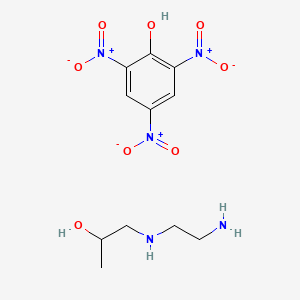
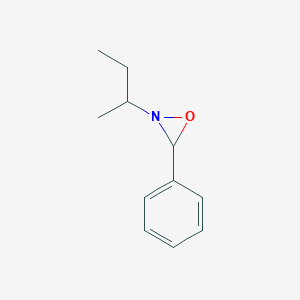

![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
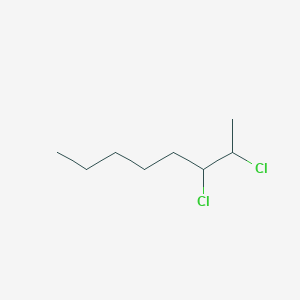
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
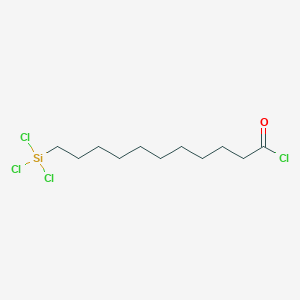
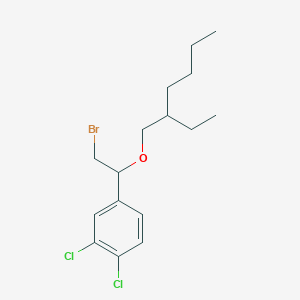
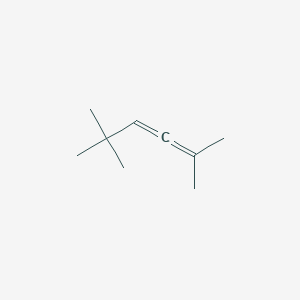
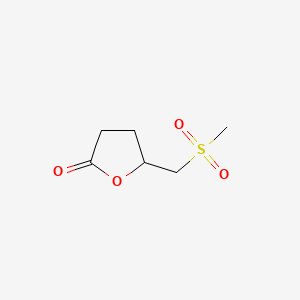
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
